Meclizine hydrochloride (500 MG)
Overview
Description
Meclizine hydrochloride is a first-generation antihistamine belonging to the piperazine class. It is primarily used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. The compound exhibits antiemetic and antivertigo properties, making it effective in managing symptoms related to vestibular system disturbances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meclizine hydrochloride is synthesized through a multi-step process involving the reaction of p-chlorobenzhydryl chloride with 1-(3-methylbenzyl)piperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the synthesis of meclizine hydrochloride involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the preparation of intermediates, purification steps, and crystallization to obtain the final product. Techniques such as solid dispersion and wet granulation are employed to enhance the solubility and bioavailability of the compound .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring and aromatic groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Hydroxylated derivatives of meclizine.
Substitution: Substituted piperazine derivatives with various functional groups
Scientific Research Applications
Meclizine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a model compound to study antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Widely used in clinical studies to evaluate its efficacy in treating motion sickness, vertigo, and other vestibular disorders
Industry: Formulated into various dosage forms such as tablets, capsules, and orodispersible tablets to improve patient compliance
Mechanism of Action
Meclizine hydrochloride exerts its effects by blocking histamine H1 receptors, thereby inhibiting the action of histamine. This reduces the symptoms of nausea, vomiting, and dizziness. The compound also exhibits anticholinergic properties, which contribute to its antiemetic and antivertigo effects. The molecular targets include histamine receptors and central cholinergic pathways .
Comparison with Similar Compounds
Dimenhydrinate: Another first-generation antihistamine used to treat motion sickness and nausea.
Cyclizine: Similar in structure and function, used for the same indications.
Promethazine: A phenothiazine derivative with antihistamine and antiemetic properties
Uniqueness: Meclizine hydrochloride is unique due to its balanced efficacy and safety profile. It has a longer duration of action compared to dimenhydrinate and fewer sedative effects than promethazine. Its ability to be formulated into various dosage forms, including orodispersible tablets, enhances its versatility and patient compliance .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2.ClH.H2O/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAVORPTHSKWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31884-77-2 | |
Record name | Meclizine dihydrochloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31884-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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